5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

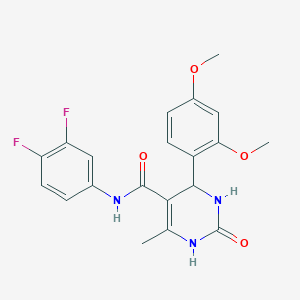

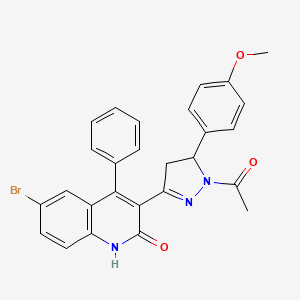

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4OS . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 . This indicates that the compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted with an amino group, a methyl group, and a methylsulfanyl group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.23 .科学的研究の応用

AMPK Activation and Its Effects

AMPK Activation and Independent Effects : 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) activates AMPK, influencing metabolism and cancer pathogenesis. Despite initial attributions to AMPK activation, AICAr's effects often stem from AMPK-independent mechanisms. This distinction underscores the complexity of interpreting AICAr-based studies, highlighting the need for caution in attributing its biochemical impacts solely to AMPK modulation (Visnjic et al., 2021).

Drug Resistance and Tuberculosis

MDR and XDR Tuberculosis Treatment : Multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis can be treated effectively with specific antituberculosis drugs, emphasizing the critical role of selecting appropriate drug combinations. This review outlines the strategic selection of drugs based on efficacy, safety, and cost, providing a comprehensive framework for treating challenging tuberculosis cases (Caminero et al., 2010).

Heterocyclic Compounds Synthesis

Synthesis of Heterocyclic Compounds : The synthesis of functionalized heteroaromatic compounds, including the exploration of new rearrangements and corrections of previously misassigned structures, plays a significant role in the development of novel pharmaceuticals and materials. This research highlights the dynamic nature of synthetic chemistry in discovering and correcting structural assignments for heterocyclic compounds (Moustafa et al., 2017).

DCNP Reactivity in Synthesis

DCNP Reactivity and Applications : The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives underscores its utility in synthesizing diverse heterocyclic compounds and dyes. This versatility demonstrates the compound's significant role in expanding the toolkit for chemical synthesis, offering pathways to novel compounds with potential applications across various scientific fields (Gomaa & Ali, 2020).

Pyrazoline Derivatives in Therapeutics

Therapeutic Applications of Pyrazolines : Pyrazoline derivatives exhibit a wide range of biological properties, making them a focal point for therapeutic research. This review encapsulates the patent literature on pyrazolines, highlighting their versatility as pharmaceutical agents with applications in antimicrobial, anti-inflammatory, and anticancer therapies, among others. The breadth of pharmacological effects attributed to pyrazoline derivatives illustrates their potential as versatile therapeutic agents (Shaaban et al., 2012).

特性

IUPAC Name |

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)6(9-10)12-2/h7H2,1-2H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKQONLWSZEGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)SC)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)

![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)

![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B2663871.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide](/img/structure/B2663872.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)

![Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663878.png)

![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2663880.png)

![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2663884.png)